molecular formula C15H17NO4 B11806251 Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11806251
M. Wt: 275.30 g/mol
InChI Key: UFODIBLNBSZVPN-UHFFFAOYSA-N
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Description

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Functional Group Modifications: Introduction of the methoxy and methyl groups at specific positions on the quinoline ring.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the quinoline ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, bind to receptors, or intercalate into DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific functional groups and ester moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C15H17NO4/c1-10-8-11-12(17)4-6-16(7-5-14(18)20-3)15(11)13(9-10)19-2/h4,6,8-9H,5,7H2,1-3H3

InChI Key

UFODIBLNBSZVPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC(=O)OC

Origin of Product

United States

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